Tinofedrine
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Overview
Description
Tinofedrine: is a dithienylamine derivative known for its ability to improve cerebral and peripheral blood flow . It has a molecular formula of C20H21NOS2 and a molecular weight of 355.51 g/mol . This compound has been studied for its potential cardiovascular effects, including increasing cardiac output by positive inotropic and chronotropic stimulation of the heart .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tinofedrine can be synthesized through various chemical reactions involving dithienylamine derivatives. One common method involves the reaction of 3,3-di(thiophen-3-yl)prop-2-en-1-amine with benzyl alcohol under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Tinofedrine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted dithienylamine derivatives.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying dithienylamine derivatives.
Biology: Investigated for its effects on cellular signaling pathways and its potential as a neuroprotective agent.
Medicine: Explored for its cardiovascular effects, particularly in improving cerebral and peripheral blood flow.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
Tinofedrine exerts its effects primarily through its action on the cardiovascular system. It increases cardiac output by stimulating the heart’s inotropic and chronotropic responses. This is achieved through the activation of specific receptors and signaling pathways that enhance heart muscle contraction and heart rate . Additionally, this compound improves blood flow by dilating blood vessels, which reduces vascular resistance and increases blood flow to the brain and peripheral tissues .
Comparison with Similar Compounds
Norephedrine: A stimulant that also affects cardiovascular function but has a different mechanism of action.
Ephedrine: Another cardiovascular stimulant with similar effects but different chemical structure.
Phenylephrine: A vasoconstrictor used in decongestants, with a different mode of action compared to tinofedrine.
Uniqueness of this compound: this compound is unique due to its dual action on both cerebral and peripheral blood flow. Unlike other similar compounds, it has a balanced effect on increasing cardiac output and improving blood flow without significantly increasing heart rate . This makes it a promising candidate for treating conditions that require enhanced blood flow without excessive cardiovascular stimulation.
Properties
CAS No. |
66788-41-8 |
---|---|
Molecular Formula |
C20H21NOS2 |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
(1R,2S)-2-[3,3-di(thiophen-3-yl)prop-2-enylamino]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C20H21NOS2/c1-15(20(22)16-5-3-2-4-6-16)21-10-7-19(17-8-11-23-13-17)18-9-12-24-14-18/h2-9,11-15,20-22H,10H2,1H3/t15-,20-/m0/s1 |
InChI Key |
JQSHEDRVRBSFCZ-YWZLYKJASA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)NCC=C(C2=CSC=C2)C3=CSC=C3 |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NCC=C(C2=CSC=C2)C3=CSC=C3 |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCC=C(C2=CSC=C2)C3=CSC=C3 |
Key on ui other cas no. |
66788-41-8 |
Synonyms |
(1-(3,3-di(thien-3-ylallyl)amino)ethyl)benzyl alcohol D 8955 Novocebrin tinofedrin tinofedrine tinofedrine hydrochloride tinofedrine hydrochloride, (R-(R*,S*))-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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